molecular formula C12H16N2O5S B2808683 {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol CAS No. 349098-92-6

{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol

Cat. No. B2808683
CAS RN: 349098-92-6
M. Wt: 300.33
InChI Key: AEXHJXFPCFAIKK-UHFFFAOYSA-N
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Description

The compound “{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol” is a type of sulfonamide, which is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . It has a piperidine ring, which is a common feature in many pharmaceuticals and natural products .


Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides like this are typically synthesized from the corresponding sulfonyl chlorides and amines . The piperidine ring could be constructed from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR, FTIR, ES-MS, and UV-vis spectroscopy .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. It could be interesting to investigate its biological activity, given the known activities of other sulfonamides and piperidine-containing compounds .

Mechanism of Action

Target of Action

The primary target of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is the transmembrane domain of Smoothened . Smoothened is a protein that plays a crucial role in the Hedgehog signaling pathway, which is essential for the maintenance of intestinal stem cells (ISCs) .

Mode of Action

The compound activates the Hedgehog signaling pathway by binding to the transmembrane domain of Smoothened . This interaction results in the expansion of the ISC pool, leading to an increase in the number of regenerating crypts .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hedgehog signaling pathway . Activation of this pathway leads to the expansion of the ISC pool, which is crucial for the regeneration of intestinal tissue .

Pharmacokinetics

The compound’s ability to bind to smoothened and activate the hedgehog signaling pathway suggests that it can reach its target effectively .

Result of Action

The activation of the Hedgehog signaling pathway and the subsequent expansion of the ISC pool lead to an increase in the number of regenerating crypts . This can prevent gastrointestinal acute radiation syndrome (GI-ARS), a condition that can occur after exposure to lethal doses of radiation .

Action Environment

The action of {1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol is influenced by the environment within the body. For instance, the presence of radiation can trigger GI-ARS, and the compound’s ability to prevent this condition suggests that it can function effectively in such an environment . .

properties

IUPAC Name

[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c15-9-10-2-1-7-13(8-10)20(18,19)12-5-3-11(4-6-12)14(16)17/h3-6,10,15H,1-2,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXHJXFPCFAIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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